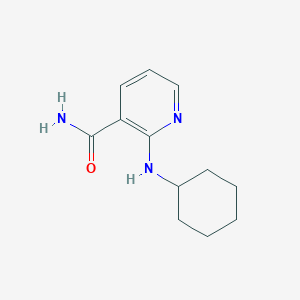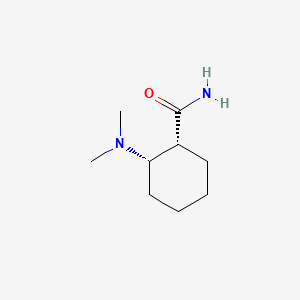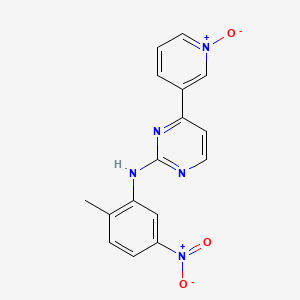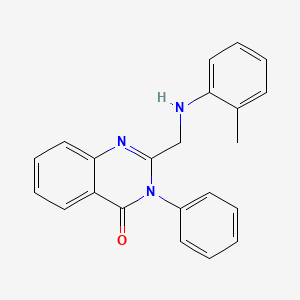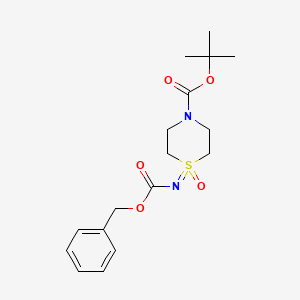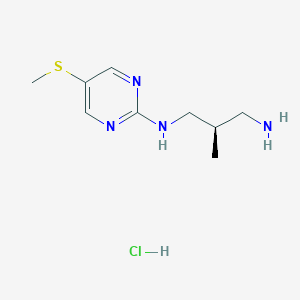
(R)-5-Chloro-8-hydroxy-3-methylisochroman-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one is a chemical compound that belongs to the class of isochromanones. Isochromanones are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a hydroxyl group in the structure of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the precursor 5-chloro-2-hydroxy-3-methylbenzaldehyde can undergo cyclization in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired isochromanone structure.
Another approach involves the use of a palladium-catalyzed coupling reaction. In this method, a suitable aryl halide and an alkyne are coupled in the presence of a palladium catalyst and a base to form the isochromanone ring system. This method offers the advantage of high regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 5-chloro-8-hydroxy-3-methylisochroman-1-one ketone or aldehyde derivatives.
Reduction: Formation of 5-chloro-8-hydroxy-3-methylisochroman-1-one alcohol derivatives.
Substitution: Formation of various substituted isochromanone derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, infections, and inflammatory disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
®-5-Chloro-8-hydroxy-3-methylisochroman-1-one can be compared with other similar compounds, such as:
5-Chloro-8-hydroxy-3-methylisochroman-1-one: Lacks the ®-configuration, which may affect its biological activity and reactivity.
5-Chloro-8-hydroxy-3-methylisochroman-1-one derivatives: Various derivatives with different substituents on the isochromanone ring can exhibit different chemical and biological properties.
Other isochromanones: Compounds with similar isochromanone structures but different substituents can be compared to highlight the unique properties of ®-5-Chloro-8-hydroxy-3-methylisochroman-1-one.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(3R)-5-chloro-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9ClO3/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h2-3,5,12H,4H2,1H3/t5-/m1/s1 |
InChI Key |
SORYZPFSJFXTNV-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)Cl |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)O1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


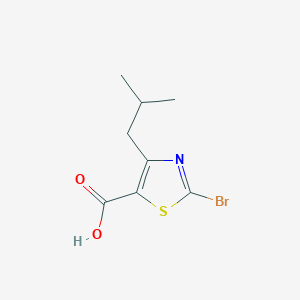
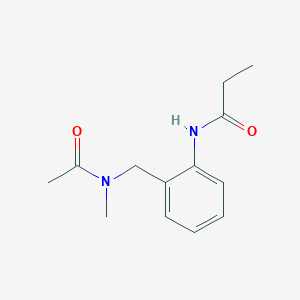
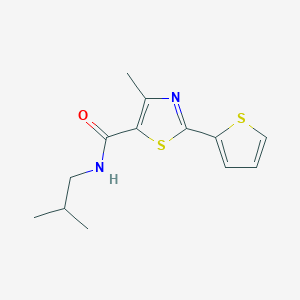
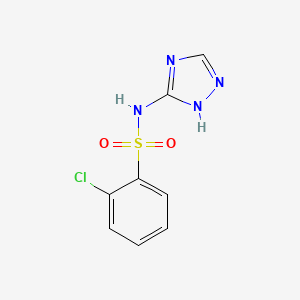
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
